Product packaging for MSC2504877(Cat. No.:CAS No. 1460286-21-8)

MSC2504877

Cat. No.: B609349
CAS No.: 1460286-21-8
M. Wt: 282.343
InChI Key: MPXAEYSGFKRDQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MSC2504877 is a novel, drug-like small molecule inhibitor of tankyrase (TNKS), which are members of the poly(ADP-ribose) polymerase (PARP) superfamily . By inhibiting tankyrase, this compound stabilizes axis inhibition protein (AXIN) and effectively antagonizes the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers such as colorectal cancer . This mechanism leads to the suppression of tumor cell growth, particularly in APC-mutant colorectal tumor cells . A significant and promising characteristic of this compound is its ability to produce a synergistic effect when used in combination with clinical CDK4/6 inhibitors, such as palbociclib . This combination enhances G1 cell cycle arrest and cellular senescence in tumor cells. The addition of this compound to palbociclib was found to suppress the upregulation of Cyclin D2 and Cyclin E2 caused by palbociclib alone, and it enhanced the suppression of phospho-Rb, providing a mechanistic basis for the observed combinatorial effect . Furthermore, this combination has demonstrated efficacy in vivo, suppressing the hyperproliferative phenotype of Apc defective intestinal stem cells . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

1460286-21-8

Molecular Formula

C17H18N2O2

Molecular Weight

282.343

IUPAC Name

3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one

InChI

InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20)

InChI Key

MPXAEYSGFKRDQM-UHFFFAOYSA-N

SMILES

O=C1C2=CC=C(C)N2C=C(C3=CC=C(C(C)(O)C)C=C3)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MSC2504877;  MSC 2504877;  MSC-2504877

Origin of Product

United States

Mechanistic Elucidation of Msc2504877 Action

Target Identification and Selectivity Profiling of MSC2504877

This compound has been identified as a potent inhibitor of Tankyrase 1 and Tankyrase 2, demonstrating selectivity over other members of the Poly(ADP-ribose) Polymerase (PARP) family. medchemexpress.comselleckchem.com

Inhibition of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) Enzymatic Activity

Studies have shown that this compound is a very potent inhibitor of both TNKS1 and TNKS2. In vitro biochemical assays have determined its inhibitory concentrations (IC50) for these enzymes. medchemexpress.comselleckchem.com

EnzymeIC50 (µM)Reference
TNKS10.0007 medchemexpress.com
TNKS20.0008 medchemexpress.com

This potent inhibition of Tankyrase activity is central to MSC25044877's effects on the Wnt/β-Catenin pathway.

Differential Effects on Other Poly(ADP-ribose) Polymerase (PARP) Family Members

While this compound is a potent Tankyrase inhibitor, it demonstrates significantly lower potency against other PARP family members, such as PARP1. This indicates a degree of selectivity for Tankyrases. medchemexpress.comselleckchem.com

EnzymeIC50 (µM)Selectivity Ratio (vs. TNKS1)Reference
PARP10.54771-fold medchemexpress.com

This selectivity profile suggests that the primary effects of this compound are mediated through Tankyrase inhibition rather than broad PARP inhibition.

Impact on Wnt/β-Catenin Signaling Pathway Regulation

Inhibition of Tankyrase activity by this compound leads to significant alterations in the Wnt/β-Catenin signaling pathway, particularly affecting the components of the β-Catenin destruction complex. researchgate.netresearchgate.netdovepress.com

Stabilization of Axin Protein Levels

Tankyrases are known to poly(ADP-ribosyl)ate (PARylate) the scaffolding protein Axin, which is a key component of the β-Catenin destruction complex. This PARylation marks Axin for ubiquitination and subsequent proteasomal degradation. researchgate.netdovepress.comnih.gov By inhibiting Tankyrase activity, this compound prevents the PARylation and degradation of Axin, leading to increased levels of Axin protein. researchgate.netmedchemexpress.comresearchgate.net

Research using Western blotting has demonstrated that exposure of APC mutant colorectal tumor cells to this compound increases AXIN2 protein levels. researchgate.netmedchemexpress.comresearchgate.net

Modulation of β-Catenin Degradation Complex Activity

The β-Catenin destruction complex, composed of proteins including Axin, APC, GSK3, and CK1, is responsible for phosphorylating β-Catenin, marking it for proteasomal degradation in the absence of Wnt signaling. dovepress.commdpi.comencyclopedia.pubnih.gov The stabilization of Axin protein levels due to Tankyrase inhibition by this compound enhances the activity of this destruction complex. researchgate.net With increased levels of stable Axin, the destruction complex is more efficient at promoting the degradation of β-Catenin. researchgate.net

Downregulation of Nuclear β-Catenin Accumulation

In the active Wnt signaling state, β-Catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes. mdpi.comencyclopedia.pubnih.gov By stabilizing Axin and enhancing the activity of the β-Catenin destruction complex, this compound leads to decreased levels of cytoplasmic β-Catenin. researchgate.netmedchemexpress.com This reduction in cytoplasmic β-Catenin subsequently results in a downregulation of nuclear β-Catenin accumulation. researchgate.net Consequently, the transcription of Wnt-driven genes is suppressed. researchgate.net

Suppression of Wnt-Target Gene Transcription (e.g., AXIN2, c-MYC, Cyclin D1, Lgr5)

The canonical Wnt signaling pathway, when activated, leads to the nuclear translocation of β-catenin, where it interacts with TCF/LEF transcription factors to activate the transcription of various target genes. nih.govfrontiersin.org These target genes play crucial roles in cell proliferation, survival, and stem cell properties, and their aberrant activation is linked to tumorigenesis. nih.govfrontiersin.orgresearchgate.net

Inhibition of tankyrase by this compound results in the suppression of the transcription of key Wnt-driven genes. Studies have shown that this compound increases the expression of AXIN2 protein levels, consistent with its role in stabilizing AXIN. medchemexpress.comresearchgate.net Conversely, it decreases β-catenin levels. medchemexpress.comresearchgate.net Furthermore, this compound has been shown to suppress the mRNA levels of archetypal Wnt target genes such as AXIN2 and the stem cell marker Lgr5. medchemexpress.comresearchgate.net While not explicitly stated for this compound in the provided snippets, other tankyrase inhibitors and modulators of the Wnt pathway have been shown to downregulate the expression of Wnt target genes including c-MYC and Cyclin D1. nih.govfrontiersin.orgthno.orgmdpi.com Given that this compound suppresses canonical Wnt signaling and decreases β-catenin levels, it is consistent with the mechanism of action that it would also suppress the transcription of these β-catenin/TCF-dependent genes.

Cellular Effects Resulting from Tankyrase Inhibition by this compound

Inhibition of tankyrase by this compound leads to several significant cellular effects, particularly in transformed cells with aberrant Wnt signaling.

Cellular Effects Resulting from Tankyrase Inhibition by this compound

Induction of Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest. medchemexpress.comnih.govspandidos-publications.com This effect is particularly noted when this compound is used in combination with other agents, such as CDK4/6 inhibitors. researchgate.netnih.govspandidos-publications.com

G1 Phase Arrest Mechanisms

The induction of cell cycle arrest by this compound, especially in combination with CDK4/6 inhibitors like palbociclib (B1678290), is characterized by an enhancement of G1 cell cycle arrest. researchgate.netnih.govspandidos-publications.com CDK4 and CDK6, in complex with D-type cyclins, phosphorylate the retinoblastoma protein (Rb), which is crucial for progression through the G1 restriction point into S phase. researchgate.net Inhibition of CDK4/6 blocks this phosphorylation, leading to Rb dephosphorylation and G1 arrest. nih.govresearchgate.netbiorxiv.org

This compound exposure enhances the suppression of phospho-Rb. researchgate.netnih.gov It also suppresses the upregulation of Cyclin D2 and Cyclin E2 that can be caused by palbociclib, providing a mechanistic explanation for the enhanced G1 arrest observed with the combination treatment. researchgate.netnih.gov This suggests that this compound contributes to G1 arrest by influencing key regulators of the G1-S transition, likely through its effects on Wnt signaling and its interplay with cell cycle machinery.

Promotion of Cellular Senescence Phenotypes

In addition to cell cycle arrest, tankyrase inhibition by this compound promotes cellular senescence phenotypes. researchgate.netnih.govnih.govspandidos-publications.com Cellular senescence is a state of stable cell cycle arrest often associated with specific morphological changes and the secretion of pro-inflammatory molecules. biorxiv.org

The addition of this compound to palbociclib enhances cellular senescence in tumor cells. researchgate.netnih.gov This effect has been observed in various cancer cell lines, including colorectal, breast, and lung cancer cells, suggesting it is not limited to a specific cell type. nih.gov While the precise mechanism for the enhanced senescence is still being explored, it is linked to the suppression of canonical Wnt signaling. nih.gov Senescence induced by the combination of tankyrase and CDK4 inhibition is associated with increased expression of senescence markers such as p53 and p21, decreased phosphorylated Rb, and increased senescence-associated beta-galactosidase (SA-β-gal) activity. researchgate.net

Effects on Cellular Proliferation and Viability in Transformed Cells

This compound inhibits the growth and affects the viability of transformed cells, particularly those with aberrant Wnt signaling, such as APC mutant colorectal tumor cells. medchemexpress.comresearchgate.netnih.gov

This compound inhibits the survival of APC-deficient cells and COLO320DM cells in a dose-dependent manner. medchemexpress.com The combination of this compound and CDK4/6 inhibitors has been shown to be particularly effective in suppressing the cellular hyperproliferative phenotype observed in APC defective intestinal stem cells in vivo. researchgate.netnih.gov While tankyrase inhibition alone may have limited anti-proliferative activity as a monotherapy in some cancer cell lines under normal growth conditions, it can become effective under low serum conditions. nih.govresearchgate.net The synergistic effect with CDK4/6 inhibitors highlights a potential strategy to enhance the anti-proliferative effects of tankyrase inhibition in transformed cells. researchgate.netnih.govnih.gov However, the effectiveness of the combination can be influenced by other genetic alterations, such as the presence of an oncogenic Kras mutation, which has been shown to reverse the effects of the this compound/palbociclib combination in mice. researchgate.netnih.gov

Preclinical Efficacy of Msc2504877 in Oncological Models

In Vitro Anti-Proliferative Activity in Cancer Cell Lines

In vitro studies have demonstrated that MSC2504877 exhibits anti-proliferative activity in a range of cancer cell lines, particularly those with dysregulated Wnt/β-catenin signaling.

Studies in Adenomatous Polyposis Coli (APC) Mutant Colorectal Tumor Cells (e.g., COLO320DM)

This compound has shown the ability to inhibit the growth of APC mutant colorectal tumor cells. wikipedia.orgmims.comuni.lu Specifically, studies using the COLO320DM cell line, which harbors an APC mutation, have indicated that this compound inhibits the survival of these cells. citeab.com Dose-response experiments have illustrated the sensitivity of COLO320DM cells to this compound. wikipedia.org Furthermore, this compound has been shown to selectively target APC defective cells compared to APC wild-type cells. wikipedia.org

Mechanistically, treatment with this compound in COLO320DM cells in vitro leads to an increase in AXIN2 and TNKS protein levels and a decrease in β-catenin levels, consistent with its role as a tankyrase inhibitor that suppresses Wnt signaling. wikidata.orguni.luciteab.com

The combination of this compound with the CDK4/6 inhibitor palbociclib (B1678290) has demonstrated enhanced effects in COLO320DM cells. This combination induces G1 cell cycle arrest and cellular senescence. wikipedia.orgciteab.com The synergistic effect in COLO320DM cells was indicated by a supra-additive effect when the two compounds were combined. wikipedia.org this compound exposure in combination with palbociclib suppresses the upregulation of Cyclin D2 and Cyclin E2 induced by palbociclib alone and enhances the suppression of phospho-Rb. wikipedia.orgmims.com

Evaluation across Diverse Human Epithelial Cancer Cell Lines (e.g., colon, breast, lung)

The anti-proliferative effects and the synergy observed with CDK4/6 inhibitors are not restricted to colorectal cancer cell lines. The combination of tankyrase inhibitors, including this compound, and CDK4/6 inhibitors has been evaluated across a variety of human epithelial cancer cell lines, encompassing those derived from colon (such as DLD1 and SW480), breast (including MCF7 and MDA231), and lung cancer (such as A549, H23, and PC9). This suggests that the synergistic effect of inhibiting tankyrase and CDK4 may be relevant across multiple epithelial cancer types.

The sensitivity of 23 colorectal tumor cell lines to this compound as a single agent has also been profiled, providing a broader understanding of its in vitro activity in this cancer type. wikipedia.org

Effects on Cancer Stem Cell Subpopulations

The Wnt/β-catenin signaling pathway is known to play a critical role in maintaining the self-renewal capacity of cancer stem cells (CSCs), which are often associated with tumor initiation, progression, and resistance to therapy. Tankyrase inhibitors, by suppressing Wnt signaling, have been implicated in reducing Wnt-mediated cancer stemness. While direct studies specifically detailing the effects of this compound on isolated cancer stem cell subpopulations were not extensively highlighted in the provided information, its mechanism of action as a Wnt pathway inhibitor is highly relevant to targeting CSCs. In vivo studies combining this compound with palbociclib in Apc defective cells suppressed the expression of the stem cell marker Lgr5. citeab.com

In Vivo Efficacy in Genetically Engineered Mouse Models and Xenograft Studies

Preclinical investigations have extended to in vivo models to assess the efficacy of this compound in a more complex tumor microenvironment.

Suppression of Hyperproliferation in Apc-Defective Intestinal Stem Cells

Studies using genetically engineered mouse models with Apc defects have shown that the combination of this compound and palbociclib is effective in suppressing the cellular hyperproliferative phenotype observed in Apc defective intestinal stem cells in vivo. wikipedia.orgmims.com This finding is particularly relevant given the role of APC mutations in initiating colorectal tumorigenesis through uncontrolled proliferation of intestinal stem cells. This compound alone has also been shown to suppress hyperproliferation in Apc defective cells in vivo. citeab.com

Inhibition of Tumor Growth in Xenograft Models (e.g., CB17 SCID mice with COLO320DM xenografts)

This compound has demonstrated anti-tumor activity in xenograft models. citeab.com Studies utilizing CB17 SCID mice subcutaneously engrafted with APC mutant COLO320DM tumor cells have been conducted to evaluate the in vivo effects of this compound. citeab.com In these models, this compound has been shown to inhibit the growth of APC mutant colorectal tumor cells. Analysis of COLO320DM xenografts in mice treated with this compound revealed an increase in both TNKS and AXIN2 protein levels within the tumors, further confirming the compound's mechanism of action in vivo. wikidata.orguni.lu

Modulation of Wnt Signaling Markers in Tumor Tissues (e.g., TNKS and AXIN2 levels)

This compound has been shown to modulate the levels of key Wnt signaling pathway components, specifically elevating the levels of AXIN2 and tankyrase. researchgate.netselleckchem.com In vitro studies using APC mutant colorectal tumor cells (COLO320DM) exposed to this compound demonstrated an increase in both AXIN2 and TNKS protein levels. researchgate.net This effect is consistent with the mechanism of tankyrase inhibition, which prevents the autoPARylation and subsequent degradation of tankyrase and also stabilizes AXIN proteins by preventing their tankyrase-mediated degradation. researchgate.netnih.gov

Further research assessing the impact of this compound on tumoral Wnt signaling in vivo utilized mice bearing APC mutant COLO320DM tumor cell xenografts. researchgate.net Following administration of this compound, an increase in both TNKS and AXIN2 levels was observed in the tumors. researchgate.net This increase peaked at 6-10 hours post-administration before declining by 18 hours. researchgate.net Western blotting analysis of COLO320DM cells treated with this compound also indicated increased AXIN2 protein levels and decreased β-catenin levels, alongside increased tankyrase levels. researchgate.net These findings collectively support that this compound effectively modulates Wnt signaling by influencing the stability and levels of critical pathway components like TNKS and AXIN2 in tumor tissues. researchgate.net

The modulation of AXIN2 levels by tankyrase inhibitors like this compound appears to be crucial for their inhibitory effect on Wnt signaling. Studies have indicated that the inhibition of Wnt signaling by small-molecule tankyrase inhibitors in certain colorectal cancer cells is strictly dependent on the presence of AXIN2. nih.gov

Here is a summary of the observed changes in TNKS and AXIN2 levels upon this compound treatment:

Marker Effect of this compound Treatment (in vitro, COLO320DM cells) Effect of this compound Treatment (in vivo, COLO320DM xenografts)
TNKS Protein Levels Increased Increased (peaking at 6-10 hours)
AXIN2 Protein Levels Increased Increased (peaking at 6-10 hours)
β-catenin Protein Levels Decreased Not specified in search results for in vivo

Phenotypic Analysis of Tumor Organoids for Drug-Induced Effects

Tumor organoids, as three-dimensional (3D) models derived from patient tumor samples, offer a more physiologically relevant platform compared to traditional two-dimensional (2D) cell cultures for assessing drug responses and studying tumor heterogeneity. nih.govbiorxiv.orgcrownbio.com They can recapitulate the complex cell-cell interactions and phenotypic heterogeneity present within a tumor. nih.govbiorxiv.org

Studies utilizing tumor organoids have been employed to understand the effects of tankyrase inhibitors, including insights relevant to compounds like this compound, on the phenotypic characteristics of cancer cells. nih.govbiorxiv.org Phenotypic analysis of tumor organoids can capture subtle alterations in response to Wnt inhibitors that may be indicative of activity against specific cell subpopulations, such as cancer stem cells. nih.govbiorxiv.org

While specific detailed data on phenotypic analysis of tumor organoids treated solely with this compound was not extensively detailed in the search results, the application of this methodology with other tankyrase inhibitors provides a framework for how this compound's effects could be evaluated. For instance, multi-parametric 3D imaging and analysis workflows have been developed to characterize the morphological effects of tankyrase inhibitors on colorectal cancer organoids. nih.govbiorxiv.org This approach can identify changes in organoid morphology and cellular composition, potentially revealing differential effects on stem-like versus differentiated cell populations. nih.govbiorxiv.org

The use of phenotypic readouts in tumor organoid models is considered a valuable quantitative method to assess drug-induced phenotypes in a preclinical setting, particularly for therapeutics targeting pathways involved in cancer stem cell biology and tumor niches. nih.govbiorxiv.org Therefore, phenotypic analysis of tumor organoids treated with this compound would likely involve evaluating changes in size, shape, budding, and the proportion of different cell types within the organoid structure to understand the compound's impact on tumor cell behavior and heterogeneity.

Combinatorial Research Strategies Involving Msc2504877

Synergy with Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors

Studies have indicated that MSC2504877 can enhance the effects of clinically utilized CDK4/6 inhibitors, such as palbociclib (B1678290). researchgate.netnih.gov This synergistic interaction is not exclusive to the combination of palbociclib and this compound, having been observed with other CDK4/6 inhibitors and tankyrase inhibitors as well. researchgate.netacdbio.comacdbio.com The observed synergy between inhibiting tankyrase and blocking CDK4/6 presents a potential therapeutic strategy for various epithelial malignancies, including those of colorectal, breast, and lung origin. nih.govbiorxiv.orgplos.org

The co-administration of this compound with palbociclib has been shown to enhance G1 cell cycle arrest in tumor cells. researchgate.netnih.govacdbio.comacdbio.comdntb.gov.ua Palbociclib, acting as a selective inhibitor of CDK4 and CDK6, typically induces cell cycle arrest in the G1 phase by preventing the phosphorylation of the retinoblastoma (Rb) protein. wikipedia.orgmims.com The addition of this compound appears to intensify this G1 arrest.

Exposure to this compound has been shown to suppress the upregulation of Cyclin D2 and Cyclin E2, which is often induced by treatment with palbociclib. researchgate.netnih.govacdbio.comscientist.commybiosource.com Furthermore, the combination treatment leads to enhanced suppression of phospho-Rb levels. researchgate.netnih.govacdbio.comscientist.commybiosource.com This collective impact on key cell cycle regulatory proteins offers a mechanistic explanation for the augmented G1 arrest observed with the combination therapy. researchgate.netnih.govacdbio.com

The following table summarizes the observed effects on key cell cycle regulators:

TreatmentCyclin D2 ExpressionCyclin E2 Expressionphospho-Rb LevelsG1 Cell Cycle Arrest
Palbociclib aloneUpregulatedUpregulatedSuppressedInduced
This compound + PalbociclibSuppressedSuppressedEnhanced SuppressionEnhanced

Note: This table reflects the reported qualitative effects on protein expression and cell cycle progression.

The synergistic antitumor effects observed with the combination of this compound and CDK4/6 inhibitors are closely associated with the ability of tankyrase inhibition to suppress canonical Wnt signaling. nih.govbiorxiv.orgplos.org Inhibition of tankyrase results in the stabilization of AXIN1 protein, leading to decreased levels of β-catenin and a subsequent reduction in the transcription of TCF target genes. plos.orgresearchgate.net This dual targeting of Wnt signaling and cell cycle progression promotes enhanced cellular senescence. nih.govbiorxiv.org The synergy is reported to be critically dependent on the suppression of canonical WNT signaling. nih.govbiorxiv.org The combination has also demonstrated effectiveness in suppressing the hyperproliferative phenotype in Apc defective intestinal stem cells in vivo. researchgate.netnih.govacdbio.comicr.ac.uk

Data from dose response experiments involving this compound and palbociclib in colorectal tumor cells have shown supra-additive synergy volumes. researchgate.net Synergy volumes exceeding 50 are generally considered indicative of strong synergistic effects. researchgate.net

The combinatorial benefit of inhibiting tankyrase and CDK4/6 is not restricted to palbociclib and has been observed with other CDK4/6 inhibitors. researchgate.netacdbio.comacdbio.com However, the presence of specific genetic alterations, such as an oncogenic Kras p.G12D mutation, has been shown to reverse the effects of the this compound/palbociclib combination in murine models, suggesting a potential mechanism of acquired resistance. researchgate.netnih.govacdbio.comicr.ac.uk Conversely, tankyrase inhibition has been reported to sensitize cells to CDK4 blockade. nih.govbiorxiv.org

Exploration of Other Synergistic Target Pathways

Beyond its synergy with CDK4/6 inhibitors, the potential for this compound to act synergistically with inhibitors targeting other signaling pathways has been explored.

Previous studies conducted both in vitro and in vivo have suggested that inhibiting EGFR can enhance the effects of tankyrase blockade. biorxiv.org While detailed research specifically on the combination of this compound and EGFR inhibition was not extensively available in the provided search results, the concept of synergy between tankyrase inhibition and EGFR inhibition has been noted in the context of identifying targets that could increase sensitivity to Wnt pathway suppression through TNKS1/2 inhibition. biorxiv.org EGFR is a receptor tyrosine kinase crucial for regulating cell growth, proliferation, and survival, and its dysregulation is implicated in numerous cancers. mednexus.org

Investigation of Drug Resistance Mechanisms to this compound Combination Therapies

Research into this compound has explored its use in combination therapies, particularly with clinical CDK4/6 inhibitors like palbociclib researchgate.neticr.ac.uknih.govacdbio.com. This combination has shown enhanced effects, including enhanced G1 cell cycle arrest and cellular senescence in tumor cells researchgate.netnih.govacdbio.com. However, the development of drug resistance is a significant challenge in cancer therapy frontiersin.orgmdpi.com.

Role of Oncogenic KRAS Mutations in Reversing Therapeutic Efficacy

Studies have identified that the presence of oncogenic KRAS mutations can reverse the therapeutic efficacy of this compound in combination therapies researchgate.netnih.govacdbio.comdntb.gov.ualarvol.com. Specifically, the presence of a KRAS p.G12D mutation in mice reversed the effects observed with the this compound/palbociclib combination, suggesting this as a potential molecular route leading to drug resistance researchgate.netnih.govacdbio.comdntb.gov.ualarvol.com. Oncogenic KRAS mutations are known to drive tumor progression through persistent activation of MAPK/ERK and PI3K/AKT signaling pathways mdpi.com. This persistent activation can contribute to resistance to various therapies, including those targeting upstream or parallel pathways mdpi.comfrontiersin.org.

Identification of Molecular Routes Leading to Acquired Resistance

Beyond specific mutations like KRAS p.G12D, acquired resistance to cancer therapies can arise through various mechanisms, including the activation of alternative pathways that render tumor cells less dependent on the initially targeted pathway mdpi.comfrontiersin.org. The Wnt/β-catenin pathway, targeted by tankyrase inhibitors like this compound, is associated with chemoresistance and can contribute to the maintenance of cancer stem cell populations, transcriptional plasticity, and improved DNA damage repair frontiersin.orgmdpi.comfrontiersin.org.

While the provided information specifically highlights the role of oncogenic KRAS mutations in reversing the efficacy of this compound/palbociclib combination researchgate.netnih.govacdbio.comdntb.gov.ualarvol.com, other potential molecular routes to acquired resistance in the context of this compound treatment could involve the activation or upregulation of parallel pro-survival or proliferative pathways, such as MEK/ERK or PI3K/AKT, or mechanisms that enhance drug efflux or DNA repair oncotarget.commdpi.comfrontiersin.orgmdpi.com. Further research is needed to fully elucidate the complex mechanisms of acquired resistance to this compound-based therapies.

Advanced Methodologies and Research Approaches in Msc2504877 Studies

High-Throughput Screening Platforms for Synergistic Interactions

High-throughput screening (HTS) has been instrumental in identifying combinations that enhance the efficacy of MSC2504877. These platforms allow for the rapid assessment of numerous genetic or pharmacological perturbations in conjunction with this compound treatment to uncover synergistic interactions. Initial high-throughput screening efforts identified this compound as a hit compound figshare.com.

siRNA-Based Drug Sensitivity Screens

siRNA-based drug sensitivity screens have been utilized to identify genetic vulnerabilities or dependencies that, when targeted, enhance cellular sensitivity to this compound. Parallel siRNA and drug sensitivity screens have shown that treatment with the clinical CDK4/6 inhibitor palbociclib (B1678290) causes enhanced sensitivity to this compound nih.govresearchgate.net. This suggests a synergistic interaction between tankyrase inhibition by this compound and CDK4/6 inhibition. Further investigation using siRNA targeting CDK4 or CDK6 also caused sensitivity to this compound, corroborating the results from the small molecule screens nih.gov. These screens involved exposing colorectal tumor cells to library drugs in the presence or absence of this compound and assessing cell viability nih.gov.

Biochemical and Cellular Assays for Target Engagement and Pathway Modulation

A variety of biochemical and cellular assays are routinely employed to confirm that this compound engages its intended tankyrase targets and modulates the Wnt/β-catenin signaling pathway as expected.

ELISA-Based Tankyrase Activity Assays

Enzyme-linked immunosorbent assay (ELISA) based methods are used to directly measure the inhibitory activity of this compound against recombinant tankyrase enzymes. These assays typically utilize the PARP domain of recombinant human Tankyrase (TNKS) or PARP1 to assess enzymatic activity in the presence of varying concentrations of this compound nih.govnih.govncpsb.org.cn. Dose-response curves generated from these assays demonstrate the potency of this compound in inhibiting tankyrase activity.

Target EnzymeIC₅₀ (µM)
TNKS0.0007
TNKS20.0008
PARP10.54
Table 1: IC₅₀ values of this compound against Tankyrase 1 (TNKS), Tankyrase 2 (TNKS2), and PARP1, as determined by ELISA-based activity assays. nih.govncpsb.org.cnuniprot.org

Western Blot Analysis for Protein Stabilization and Degradation (e.g., AXIN2, β-catenin)

Western blot analysis is a fundamental technique used to assess the impact of this compound on the protein levels of key components within the Wnt/β-catenin pathway, particularly AXIN2 and β-catenin. Tankyrases are known to poly-ADP-ribosylate AXIN1 and AXIN2, marking them for proteasomal degradation, which leads to the stabilization and accumulation of β-catenin genecards.orgnih.govncpsb.org.cn. Inhibition of tankyrase activity by this compound is expected to stabilize AXIN2 and reduce β-catenin levels.

Studies using Western blot analysis in APC mutant colorectal tumor cells, such as COLO320DM, have shown that exposure to this compound leads to increased AXIN2 protein levels and decreased β-catenin levels nih.govnih.govncpsb.org.cnuniprot.orggenecards.orguniprot.org. This is consistent with this compound inhibiting tankyrase-mediated degradation of AXIN2, thereby promoting the degradation of β-catenin via the destruction complex. Western blotting has also illustrated the stabilization of tankyrase protein levels upon this compound exposure nih.govnih.gov.

Luciferase Reporter Assays for Wnt Pathway Activity

Luciferase reporter assays, particularly those utilizing a TCF-dependent promoter (e.g., TOPFlash), are widely used to monitor the transcriptional activity of the Wnt/β-catenin pathway in cells. In these assays, luciferase expression is driven by a promoter containing TCF/LEF binding sites, which are activated by nuclear β-catenin.

Treatment with this compound has been shown to suppress canonical Wnt signaling in cell lines that express a TCF-dependent luciferase reporter nih.govuniprot.org. This reduction in luciferase activity indicates that this compound effectively inhibits the transcriptional output of the Wnt pathway, which is a direct consequence of its action on tankyrase and the subsequent reduction in β-catenin levels. These assays provide a functional readout of Wnt pathway modulation by this compound.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a widely used technique for analyzing the distribution of cells within different phases of the cell cycle (G1, S, G2/M) based on their DNA content thermofisher.comspringernature.comnih.govnih.gov. By staining cellular DNA with fluorescent dyes, flow cytometry can quantify the proportion of cells in each phase, providing insights into the proliferative status of a cell population and the impact of therapeutic agents like this compound on cell cycle progression thermofisher.comnih.govyoutube.com.

Studies investigating this compound have utilized flow cytometry to assess its impact on cell cycle distribution, particularly in combination with other agents. For instance, the addition of this compound to palbociclib, a CDK4/6 inhibitor, has been shown to enhance G1 cell cycle arrest in tumor cells researchgate.netmedchemexpress.comnih.gov. This indicates that this compound can potentiate the cell cycle inhibitory effects of CDK4/6 inhibitors, leading to a greater accumulation of cells in the G1 phase. This enhanced G1 arrest is a key mechanism by which the combination exerts its effect on tumor cells researchgate.netnih.gov.

Utilization of Complex Preclinical Models

Complex preclinical models, such as patient-derived organoid systems and genetically engineered mouse models, offer more physiologically relevant platforms compared to traditional two-dimensional cell cultures for evaluating the efficacy and mechanisms of action of novel compounds like this compound nih.govembopress.orgnih.gov. These models can better mimic the cellular heterogeneity, architecture, and tumor microenvironment found in human cancers. nih.govembopress.orgbiorxiv.org

Patient-derived organoids (PDOs) are three-dimensional cultures derived from patient tumor tissues that retain many of the characteristics of the original tumor, including genetic mutations and histological features nih.govnih.govbiorxiv.org. PDOs serve as valuable tools for predicting patient response to therapy and for studying drug sensitivity in a more personalized context nih.govnih.govbiorxiv.org.

Research involving this compound has employed PDOs, particularly those derived from colorectal tumors with APC mutations, which are often associated with aberrant Wnt/β-catenin signaling researchgate.netnih.gov. Studies have assessed the effects of tankyrase inhibition, including with this compound, on the growth and cellular composition of these organoids nih.gov. While tankyrase inhibition showed partial efficacy in reducing the growth of sensitive organoids, closer examination revealed that it could alter the ratio of stem-like to differentiated cell populations nih.gov. This highlights the utility of PDOs in detecting subtle, yet significant, cellular changes induced by this compound that might not be apparent in simpler models nih.gov. Organoid-derived xenograft (ODX) models, generated by implanting PDOs into immune-deficient mice, have also been used to assess the in vivo effects of tankyrase inhibitors nih.gov.

Genetically engineered mouse models (GEMMs) are created with specific genetic alterations that mimic those found in human cancers, allowing for the study of the role of particular genes and pathways in tumor development and progression embopress.orgnih.govcrownbio.com. GEMMs develop tumors spontaneously within a native immune microenvironment, providing a more accurate representation of human disease compared to xenograft models embopress.orgcrownbio.com.

GEMMs have been utilized in the study of this compound, particularly to investigate its effects on Wnt-driven hyperproliferation in vivo researchgate.netmdpi.com. For example, studies have used GEMMs with Apc defects in intestinal stem cells to assess the impact of this compound, both alone and in combination with CDK4/6 inhibitors researchgate.net. The combination of this compound and palbociclib was found to be effective in suppressing the cellular hyperproliferative phenotype observed in these Apc-defective intestinal stem cells in vivo researchgate.netmedchemexpress.com. However, the presence of an oncogenic Kras mutation in mice was observed to reverse the effects of this combination, suggesting a potential mechanism of resistance researchgate.net. These studies in GEMMs provide valuable insights into the in vivo efficacy and potential resistance mechanisms related to this compound treatment in specific genetic contexts researchgate.net.

MethodologyApplication in this compound StudiesKey Findings
Flow CytometryCell cycle analysisEnhances G1 arrest in combination with palbociclib researchgate.netmedchemexpress.comnih.gov.
Patient-Derived OrganoidsAssessing drug response and cellular composition changesPartial efficacy in growth reduction; alters stem-like to differentiated cell ratio nih.gov.
Genetically Engineered MiceStudying in vivo efficacy and pathway-specific effectsSuppresses hyperproliferation in Apc-defective cells; effect reversed by Kras mutation researchgate.netmedchemexpress.com.

Future Directions and Outstanding Research Questions for Msc2504877

Deeper Elucidation of Off-Target Effects and Selectivity Profiles Beyond Primary Targets

While MSC2504877 has been shown to potently inhibit TNKS1 and TNKS2 with a reported 771-fold selectivity for TNKS1 over PARP1 in biochemical assays, a comprehensive understanding of its selectivity profile across the broader PARP family and other cellular targets is crucial. researchgate.netmedchemexpress.com Tankyrase inhibitors derived from certain scaffolds have been noted to potentially interact with proteins outside the PARP family, necessitating thorough evaluation to identify any unintended targets. plos.org Future research should employ advanced techniques such as chemical proteomics screens to systematically map the binding landscape of this compound across the proteome. plos.org Further detailed comparisons of its off-target profile with other tankyrase inhibitors are needed to assess its specificity advantages or disadvantages. acs.org A deeper understanding of off-target interactions will be vital for predicting potential side effects and optimizing the therapeutic window of this compound.

Comprehensive Analysis of this compound's Influence on Additional Cellular Pathways (e.g., Hippo Signaling, Telomere Maintenance)

Beyond its primary inhibitory effect on tankyrases and the resultant suppression of Wnt/β-catenin signaling, the influence of this compound on other critical cellular pathways requires comprehensive investigation. Tankyrases are known to be involved in processes such as telomere maintenance and mitosis. mdpi.com The Wnt pathway also exhibits crosstalk with numerous other signaling cascades, including Hippo, PI3K/AKT, and TGF-β signaling, which play significant roles in cancer progression and the tumor microenvironment. physiology.orgmdpi.comnih.govspandidos-publications.commdpi.com While the synergy with CDK4/6 inhibitors suggests an impact on cell cycle control, the direct or indirect effects of this compound on pathways like Hippo signaling or telomere maintenance have not been fully elucidated. researchgate.netnih.govbiorxiv.org Future studies should explore how this compound modulates these interconnected pathways and whether these interactions contribute to its anti-tumor activity or influence potential resistance mechanisms.

Development of Predictive Biomarkers for this compound Sensitivity and Resistance

Identifying predictive biomarkers is essential for stratifying patients who are most likely to benefit from this compound treatment and for anticipating potential resistance. Preclinical data suggest that the presence of an oncogenic Kras p.G12D mutation can reverse the synergistic effects of this compound combined with palbociclib (B1678290), indicating KRAS mutation status as a potential resistance marker. researchgate.netnih.gov Furthermore, the specific type of APC mutation present in tumors may also influence sensitivity to tankyrase inhibition. nih.govnih.gov Elevated Wnt/β-catenin pathway activation, often due to mutations in APC or β-catenin, is a hallmark of various cancers and could serve as a broad indicator of potential sensitivity to Wnt-targeting agents like this compound. mdpi.comspandidos-publications.comnih.gov Research into the expression levels of key Wnt pathway components, such as FZD2, which has been correlated with drug sensitivity profiles and patient prognosis, could also yield valuable predictive biomarkers. frontiersin.org Future efforts should focus on validating these potential biomarkers in diverse cancer models and ultimately in clinical settings to guide patient selection and treatment strategies.

Exploration of Novel Combinatorial Therapeutic Strategies and Their Mechanistic Underpinnings

The observed synergy between this compound and CDK4/6 inhibitors highlights the potential of combination therapies. researchgate.netnih.govbiorxiv.org The mechanistic basis for this synergy involves enhanced G1 cell cycle arrest, cellular senescence, and modulated expression of cell cycle regulators like Cyclin D2, Cyclin E2, and phospho-Rb. researchgate.netnih.gov Exploring novel combinations beyond CDK4/6 inhibitors is a critical future direction. Given the role of Wnt signaling in various aspects of cancer biology, including immune evasion and interaction with pathways like PI3K/AKT, combinations with immunotherapy agents or inhibitors of other key oncogenic pathways warrant investigation. jci.orgmdpi.commdpi.comnih.gov Elucidating the precise molecular mechanisms underlying these novel combinations will be essential for rational drug design and optimizing therapeutic efficacy while minimizing toxicity.

Elucidating the Role of this compound in Modulating the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem that significantly influences cancer progression and response to therapy. Wnt signaling plays a crucial role in shaping the TME, affecting processes such as angiogenesis, immune cell infiltration, and the function of stromal cells. nih.govspandidos-publications.com By inhibiting tankyrases and suppressing Wnt signaling, this compound is expected to modulate the TME. Future research should aim to specifically investigate how this compound impacts different components of the TME, including immune cells (e.g., T cells, macrophages), endothelial cells, and cancer-associated fibroblasts. spandidos-publications.comnih.govfrontiersin.orgnih.gov Understanding these interactions will be crucial for developing strategies to enhance the anti-tumor effects of this compound, potentially by combining it with immunotherapies or agents that target other aspects of the TME.

Addressing the Challenges of Targeting Wnt Signaling for Therapeutic Translation

Translating Wnt-targeted therapies, including tankyrase inhibitors like this compound, faces several inherent challenges. The Wnt pathway is fundamental for normal development and adult tissue homeostasis, meaning that systemic inhibition can lead to dose-limiting toxicities in highly regenerative tissues like the gastrointestinal epithelium. physiology.orgnih.govbohrium.com The intricate complexity and context-dependency of Wnt signaling, with numerous ligands, receptors, and canonical and non-canonical branches, add further layers of difficulty in achieving specific therapeutic intervention. nih.govacs.org Identifying the optimal therapeutic dose that maximizes anti-tumor efficacy while minimizing impact on normal tissues remains a significant hurdle. physiology.org Furthermore, the emergence of resistance mechanisms, such as specific mutations or activation of bypass pathways, necessitates strategies to overcome or prevent their development. researchgate.netnih.govnih.govnih.gov Future research must focus on developing strategies to mitigate these challenges, potentially through targeted delivery methods, identification of patient populations with a higher therapeutic index, or the development of combination regimens that reduce the required dose of the Wnt inhibitor.

Comparative Studies with Other Tankyrase Inhibitors Regarding Specificity and Efficacy Profiles

This compound is one of several tankyrase inhibitors that have been developed. jci.orgmdpi.com While initial characterization includes comparisons of its inhibitory activity (IC50 values) against TNKS, TNKS2, and PARP1 with some "toolbox" inhibitors, more extensive comparative studies are needed. researchgate.netmedchemexpress.comresearchgate.net Head-to-head comparisons of this compound with other well-characterized tankyrase inhibitors (e.g., XAV939, IWR-1, G007-LK) are required to fully understand its relative specificity for tankyrases versus other PARP family members or off-targets, its potency in various cellular contexts, and its efficacy in different preclinical models. nih.govplos.orgacs.orgnih.gov Such studies will help position this compound within the landscape of tankyrase inhibitors and determine its unique advantages or potential applications compared to existing compounds.

Q & A

Q. What is the primary biochemical mechanism by which MSC2504877 inhibits the Wnt/β-catenin signaling pathway?

this compound selectively inhibits tankyrase (TNKS1/2), enzymes responsible for poly-ADP-ribosylation (PARsylation) of AXIN, a key component of the β-catenin destruction complex. By blocking TNKS activity, this compound stabilizes AXIN2, preventing β-catenin degradation and reducing nuclear translocation of β-catenin, thereby suppressing Wnt-driven transcriptional activity. This mechanism is validated in APC-deficient colorectal cancer (CRC) models, where AXIN2 and TNKS protein levels increase, and β-catenin levels decrease post-treatment .

Q. Which in vitro and in vivo models are most appropriate for evaluating this compound efficacy?

  • In vitro: APC-mutant COLO320DM CRC cells are highly sensitive to this compound (IC₅₀ <1 µM), with dose-dependent reductions in β-catenin and increased AXIN2/TNKS levels. Other APC-deficient models (e.g., SW480) show variable responses, necessitating validation across multiple cell lines .
  • In vivo: Villin-CreERT2; Apcfl/fl mice and xenograft models treated orally with 30–50 mg/kg this compound demonstrate suppressed Wnt target genes (e.g., Lgr5) and tumor growth inhibition. Pharmacodynamic (PD) markers peak at 6–10 hours post-administration .

Q. What assay methodologies are recommended for quantifying this compound’s target engagement and selectivity?

  • TNKS Inhibition : Use fluorescence polarization assays to measure PARsylation activity (IC₅₀: TNKS1 = 0.7 nM, TNKS2 = 0.8 nM) .
  • Selectivity Profiling : Compare IC₅₀ values against PARP1 (540 nM) and other PARP family members to confirm TNKS specificity .
  • Wnt Pathway Readouts : Western blot for β-catenin, AXIN2, and TNKS; qPCR for Wnt targets (e.g., AXIN2, Lgr5) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s synergistic effects with CDK4/6 inhibitors (e.g., palbociclib)?

  • Combination Protocol : Co-administer this compound (1–10 µM) with subtherapeutic doses of CDK4/6 inhibitors (e.g., 0.03 µM palbociclib) in APC−/− cells. Monitor cell cycle arrest (G1 phase) via flow cytometry and apoptosis via Annexin V staining .
  • In Vivo Validation : Use oral doses of 50 mg/kg this compound + 150 mg/kg palbociclib in xenografts. Measure synergistic tumor regression and nuclear p21 accumulation as a marker of cell cycle inhibition .

Q. What methodological strategies resolve contradictions in this compound efficacy across APC-mutant CRC models?

  • Model Stratification : Classify APC mutations (e.g., truncating vs. missense) and correlate with AXIN2 stabilization efficiency. For example, COLO320DM (APC loss) shows robust response, while SW480 (APC truncation) may exhibit resistance due to compensatory pathways .
  • Pathway Redundancy Analysis : Use RNA-seq to identify upregulated bypass mechanisms (e.g., EGFR or MAPK signaling) in non-responsive models. Combine this compound with pathway-specific inhibitors to test combinatorial efficacy .

Q. What pharmacokinetic (PK) and pharmacodynamic (PD) parameters are critical for optimizing this compound dosing in preclinical studies?

  • PK Profiling : Monitor plasma concentration-time curves after single oral doses (30 mg/kg). Calculate AUC, Cmax, and half-life to determine optimal dosing intervals .
  • PD Correlation : Measure tumor TNKS and AXIN2 levels at 6–10 hours post-dose (peak PD effect) and correlate with tumor volume reduction. Adjust dosing schedules to maintain PD efficacy beyond 18 hours .

Q. How can researchers address potential off-target effects of this compound in long-term studies?

  • PARP1 Inhibition Screening : At higher concentrations (>1 µM), this compound inhibits PARP1 (IC₅₀ = 540 nM). Use PARP1-specific assays (e.g., NAD+ depletion assays) and compare with selective PARP inhibitors to disentangle TNKS vs. PARP1 effects .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated models to identify non-Wnt-related gene expression changes, particularly in DNA repair pathways .

Methodological Best Practices

Q. What controls are essential for ensuring reproducibility in this compound experiments?

  • Positive Controls : Include a known TNKS inhibitor (e.g., XAV939) to benchmark AXIN2 stabilization and β-catenin reduction.
  • Negative Controls : Use APC-wild-type cells (e.g., HCT116) to confirm Wnt pathway specificity.
  • Vehicle Controls : Account for solvent effects (e.g., DMSO) on cell viability and protein expression .

Q. How should researchers standardize data collection and analysis for this compound studies?

  • Quantitative Western Blotting : Normalize protein levels to housekeeping genes (e.g., GAPDH) and report densitometry values as fold-change relative to controls.
  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .
  • In Vivo Tumor Measurements : Apply RECIST criteria for tumor volume assessment and blinded histopathological scoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MSC2504877
Reactant of Route 2
Reactant of Route 2
MSC2504877

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.